1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine
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Overview
Description
1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine is a nitrogen-containing heterocyclic compound
Preparation Methods
The synthesis of 1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine typically involves the condensation of 3-amino-1H-indazole with various carbonyl compounds. One common method is the condensation reaction catalyzed by acetic acid, which yields the desired product with high efficiency . Another approach involves the use of metal catalysts such as copper sulfate pentahydrate, aluminum triflate, and copper acetate to enhance the transformation of the intermediate products .
Chemical Reactions Analysis
1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acetic acid, copper sulfate pentahydrate, aluminum triflate, and copper acetate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit monoamine oxidase (MAO) and phosphodiesterase 10A (PDE10A), which are involved in neurological and psychiatric disorders .
Comparison with Similar Compounds
1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine can be compared with other similar compounds, such as:
Pyrimido[1,2-b]indazole: This compound shares a similar tricyclic structure but lacks the amine group at the 9-position.
Indoleninyl-substituted pyrimido[1,2-b]indazoles: These compounds have an indolenine moiety, which imparts different biological activities and properties.
Imidazo[1,2-b]indazole: This compound has an imidazole ring fused to the indazole core, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyrimido[1,2-b]indazol-9-amine |
InChI |
InChI=1S/C10H12N4/c11-7-2-3-9-8(6-7)10-12-4-1-5-14(10)13-9/h2-3,6,12H,1,4-5,11H2 |
InChI Key |
JJXHTXUDBZSLOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C3C=C(C=CC3=NN2C1)N |
Origin of Product |
United States |
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